Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate
Description
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate (IUPAC name: methyl (2E)-2-(2-chlorobenzylidene)-3-oxobutanoate) is an α,β-unsaturated β-keto ester with the molecular formula C₁₂H₁₁ClO₃ and an average molecular mass of 238.67 g/mol . Its structure features a 2-chlorobenzylidene group conjugated to a methyl acetoacetate backbone, forming an electrophilic enone system. This compound is industrially significant as a synthetic intermediate in organic chemistry and pharmaceutical manufacturing .
For example, ethyl analogs such as ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate are synthesized in yields exceeding 70% using similar methods .
Properties
CAS No. |
67593-46-8 |
|---|---|
Molecular Formula |
C12H11ClO3 |
Molecular Weight |
238.66 g/mol |
IUPAC Name |
methyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C12H11ClO3/c1-8(14)10(12(15)16-2)7-9-5-3-4-6-11(9)13/h3-7H,1-2H3/b10-7- |
InChI Key |
MNMKWCPLHQYQLU-YFHOEESVSA-N |
SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Isomeric SMILES |
CC(=O)/C(=C/C1=CC=CC=C1Cl)/C(=O)OC |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Intermediates
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is employed in the synthesis of phthaloyl amlodipine, which is a precursor for the antihypertensive drug amlodipine besylate. The process involves a condensation reaction between this compound and ethyl 3-amino-4-[2-(phthalimido)ethoxy]crotonate, leading to high yields of the desired product with excellent purity .
1.2 Synthesis of Amlodipine
Amlodipine, a well-known calcium channel blocker used to treat hypertension and angina, is synthesized from phthaloyl amlodipine, which is derived from this compound. The synthesis process capitalizes on the compound's ability to undergo further transformations to yield active pharmaceutical ingredients (APIs) with desirable pharmacological properties .
Biological Activities
2.1 Antioxidant Properties
Research indicates that derivatives of compounds similar to this compound exhibit significant antioxidant activities. Such properties are essential for developing therapeutic agents aimed at combating oxidative stress-related diseases .
2.2 Antimicrobial Activities
Studies have shown that certain derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents. The structural features of this compound contribute to its bioactivity, warranting further investigation into its efficacy against various pathogens .
Case Studies and Research Findings
3.1 Synthesis and Characterization
A detailed study on the synthesis and characterization of this compound has been documented, highlighting its crystal structure and molecular interactions. This research provides insights into optimizing synthetic routes for higher yields and purity levels .
3.2 Applications in Drug Development
The compound has been explored in multiple research projects focusing on drug development pipelines, particularly in the cardiovascular domain due to its link to amlodipine synthesis. The ability to modify the compound's structure allows for fine-tuning pharmacological properties, enhancing therapeutic efficacy while minimizing side effects .
Data Tables
| Application | Description |
|---|---|
| Drug Intermediates | Used in synthesizing phthaloyl amlodipine for amlodipine besylate production |
| Antioxidant Activity | Exhibits potential antioxidant properties beneficial for disease prevention |
| Antimicrobial Activity | Shows promise as a precursor for developing new antimicrobial agents |
Mechanism of Action
The mechanism by which Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The structural and functional diversity of β-keto esters arises from variations in the aromatic substituents and ester groups. Below is a detailed comparison of methyl 2-(2-chlorobenzylidene)-3-oxobutanoate with key analogs:
Substituent Effects on Physical and Chemical Properties
Halogenated Derivatives
- Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate Molecular Formula: C₁₂H₁₀Cl₂O₃ Molecular Weight: 273.11 g/mol Physical State: Yellow solid Key Features: The addition of a second chlorine atom at the 3-position increases molecular weight and alters reactivity. This compound is a known impurity in the antihypertensive drug Felodipine and exhibits moderate solubility in methanol . Stability: Requires storage at 2–8°C, indicating sensitivity to thermal degradation .
- Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate Molecular Formula: C₁₂H₁₀ClFO₃ Molecular Weight: 256.66 g/mol Key Features: The fluorine atom at the 4-position introduces electronic effects that may enhance bioactivity. This compound is used in pharmaceutical research, though its physical state remains unreported .
Nitro- and Hydroxy-Substituted Analogs
- Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate Molecular Formula: C₁₃H₁₃NO₅ Molecular Weight: 263.25 g/mol Key Features: The nitro group at the 3-position is strongly electron-withdrawing, increasing the electrophilicity of the α,β-unsaturated ketone. This enhances reactivity in cyclization reactions, making it a precursor for heterocyclic compounds .
- Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate Molecular Formula: C₁₂H₁₂O₄ Key Features: The hydroxyl group improves solubility in polar solvents but may reduce stability due to oxidative susceptibility. Such analogs are explored for antioxidant applications .
Steric and Isomeric Variants
- Ethyl (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate Key Features: The Z-isomer exhibits distinct steric interactions, as evidenced by its crystal structure, which shows intermolecular C–H···O hydrogen bonding. This contrasts with the E-configuration of the target compound, which likely adopts a planar conformation .
- This compound is an intermediate in the synthesis of Azelnidipine, a calcium channel blocker .
Comparative Data Table
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Physical State | Solubility | Application |
|---|---|---|---|---|---|---|
| This compound | C₁₂H₁₁ClO₃ | 2-Cl | 238.67 | Not reported | Methanol | Industrial intermediate |
| Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate | C₁₂H₁₀Cl₂O₃ | 2,3-diCl | 273.11 | Yellow solid | Methanol | Felodipine impurity |
| Methyl 2-(2-chloro-4-fluorobenzylidene)-3-oxobutanoate | C₁₂H₁₀ClFO₃ | 2-Cl, 4-F | 256.66 | Not reported | Methanol | Pharmaceutical research |
| Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate | C₁₃H₁₃NO₅ | 3-NO₂ | 263.25 | Not reported | Ethanol | Synthetic intermediate |
| Ethyl 2-(4-hydroxybenzylidene)-3-oxobutanoate | C₁₂H₁₂O₄ | 4-OH | 220.22 | Not reported | Polar solvents | Antioxidant studies |
| Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate | C₁₄H₁₅NO₅ | 3-NO₂, isopropyl | 277.27 | Not reported | Organic solvents | Azelnidipine synthesis |
Stability and Reactivity Trends
- Halogenated Derivatives : Chlorine and fluorine substituents enhance stability toward enzymatic degradation but may increase photolytic sensitivity .
- Nitro-Substituted Analogs : Higher reactivity in nucleophilic additions due to electron-withdrawing effects, necessitating inert storage conditions .
- Hydroxy-Substituted Analogs : Prone to oxidation, requiring antioxidant stabilizers in formulations .
Biological Activity
Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, synthesis, and potential applications in pharmaceuticals, particularly focusing on its antimicrobial and anticancer activities.
Chemical Structure and Properties
This compound features a unique structure characterized by a methyl ester group , a ketone , and a 2-chlorobenzyl moiety . Its molecular formula is . The presence of the chlorobenzyl group enhances its interaction with biological targets, potentially influencing its efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and methyl acetoacetate. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the final product.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties . Preliminary studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | High activity |
| Pseudomonas aeruginosa | Moderate activity |
| Bacillus subtilis | Moderate activity |
| Salmonella panama | Low activity |
The chlorobenzyl group is believed to enhance the compound's ability to penetrate bacterial membranes, contributing to its antimicrobial efficacy .
Anticancer Activity
This compound has also shown potential in anticancer research . Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. Key findings include:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of proliferation in several cancer cell lines.
- Induction of Apoptosis : Mechanistic studies indicated that it activates caspases, leading to programmed cell death.
These properties highlight its potential as a therapeutic agent in cancer treatment .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µg/mL, making it a promising candidate for developing new antibiotics . -
Anticancer Research :
In vitro studies demonstrated that this compound led to a decrease in cell viability of human cancer cells by approximately 60% at a concentration of 50 µg/mL after 48 hours of treatment. This suggests strong potential for further investigation as an anticancer agent .
Preparation Methods
Claisen-Schmidt Condensation
The most common and well-documented method for preparing methyl 2-(2-chlorobenzylidene)-3-oxobutanoate is the Claisen-Schmidt condensation between 2-chlorobenzaldehyde and methyl acetoacetate. This reaction proceeds under basic or acidic catalysis to form the α,β-unsaturated ketone structure.
-
$$
\text{2-chlorobenzaldehyde} + \text{methyl acetoacetate} \xrightarrow[\text{base}]{\text{solvent, heat}} \text{this compound}
$$ -
- Base catalyst: Sodium ethoxide, sodium hydroxide, or potassium carbonate.
- Solvent: Ethanol, tetrahydrofuran (THF), or other polar aprotic solvents.
- Temperature: Reflux (60–80°C) to optimize yield.
- Reaction time: Several hours (typically 4–8 hours).
-
The base deprotonates the methyl acetoacetate to form an enolate intermediate, which then attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated product.
-
Studies show that the choice of base and solvent significantly affects both the yield and purity of the product. Sodium ethoxide in ethanol at reflux provides high conversion rates with minimal side reactions. Purification is commonly achieved by recrystallization or column chromatography.
Alternative Synthetic Routes
Using Alkyl 2-chloroacetylacetoacetates:
Another approach involves the condensation of o-chlorobenzaldehyde with alkyl 2-chloroacetylacetoacetates (e.g., ethyl 2-chloroacetylacetoacetate) under controlled conditions. This method can yield benzylidene-2-chloroacetylacetoacetate intermediates, which can be further transformed into the target compound or related derivatives.
-
Some patented processes describe a one-pot synthesis involving the reaction of 2-chlorobenzaldehyde with methyl 4-(2-(phthalimido)ethoxy)acetoacetate, followed by further transformations to yield intermediates structurally related to this compound.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Catalyst | Sodium ethoxide, NaOH, K2CO3 | Influences enolate formation and reaction rate |
| Solvent | Ethanol, THF, polar aprotic | Solubility and reaction kinetics |
| Temperature | 60–80°C (reflux) | Higher temperature increases reaction rate but may cause side reactions |
| Reaction Time | 4–8 hours | Longer time improves conversion but may degrade product |
| Molar Ratio | 1:1 (aldehyde:acetoacetate) | Stoichiometric balance critical for yield |
Purification and Characterization
-
The crude product is typically purified by recrystallization from solvents such as ethanol or ethyl acetate. Column chromatography on silica gel using hexane/ethyl acetate mixtures is also common to remove unreacted starting materials and by-products.
-
- NMR Spectroscopy:
- $$^{1}H$$ NMR shows characteristic signals for benzylidene protons (δ 6.8–7.5 ppm) and methyl ester groups (δ 3.5–4.0 ppm).
- $$^{13}C$$ NMR confirms carbonyl carbons at ~190–200 ppm (ketone) and ~165–175 ppm (ester).
- Infrared (IR) Spectroscopy:
- Strong absorption bands at ~1700–1750 cm⁻¹ (ester C=O) and ~1600–1650 cm⁻¹ (conjugated ketone C=O).
- Mass Spectrometry: Confirms molecular ion peak consistent with C11H10ClO3.
- NMR Spectroscopy:
Industrial Scale Considerations
-
For industrial production, continuous flow reactors are employed to improve control over reaction parameters such as temperature, mixing, and residence time, leading to enhanced safety and reproducibility. This method also facilitates scale-up and consistent product quality.
-
Controlled crystallization using seeding techniques can improve product purity and yield, as demonstrated in related compound syntheses involving chlorophenyl derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Claisen-Schmidt Condensation | 2-chlorobenzaldehyde, methyl acetoacetate, sodium ethoxide | Ethanol, reflux 60–80°C | High yield, straightforward | Requires careful base control |
| Condensation with Alkyl 2-chloroacetylacetoacetates | o-chlorobenzaldehyde, ethyl 2-chloroacetylacetoacetate | Solvent, moderate heating | Access to intermediates for further synthesis | More complex starting materials |
| One-pot synthesis with phthalimido derivatives | 2-chlorobenzaldehyde, methyl 4-(2-(phthalimido)ethoxy)acetoacetate | Multi-step, mild conditions | Streamlined process for related compounds | Requires additional steps |
| Continuous Flow Reactor Scale-up | Same as Claisen-Schmidt | Controlled flow, temp, mixing | Enhanced safety and scalability | Requires specialized equipment |
Research Findings and Notes
- The cis/trans isomer ratio of the product varies depending on reaction conditions, typically ranging from 7:3 to 5:5, which can affect downstream applications.
- Optimization of reaction parameters such as catalyst type, solvent choice, and temperature can significantly improve yield and selectivity.
- The compound serves as a key intermediate in the synthesis of pharmacologically active molecules, including phthaloyl amlodipine derivatives used in cardiovascular drugs.
This detailed synthesis overview provides a professional and authoritative guide on preparing this compound, incorporating diverse research insights and practical considerations for both laboratory and industrial contexts.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a Claisen-Schmidt condensation between methyl 3-oxobutanoate and 2-chlorobenzaldehyde under acidic or basic conditions. Key parameters include:
- Catalyst Selection: Use of acid catalysts (e.g., HCl) or base catalysts (e.g., NaOH) to facilitate aldol condensation.
- Solvent and Temperature: Polar aprotic solvents (e.g., THF or ethanol) at reflux (60–80°C) improve yield .
- Purification: Column chromatography (silica gel or C18 reverse-phase) with eluents like hexane/ethyl acetate or acetonitrile/water removes unreacted precursors .
Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure?
Methodological Answer:
- ¹H NMR: Look for signals corresponding to the α,β-unsaturated ketone (δ 6.8–7.5 ppm for benzylidene protons, δ 2.3–3.5 ppm for methyl/methylene groups) .
- ¹³C NMR: Peaks at ~190–200 ppm confirm the ketone carbonyl, while ester carbonyls appear at ~165–175 ppm .
- IR: Strong stretches at ~1700–1750 cm⁻¹ (ester C=O) and ~1600–1650 cm⁻¹ (conjugated ketone C=O) .
Example Workflow:
Dissolve in CDCl₃ for NMR.
Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups .
Advanced Research Questions
Q. How do crystallographic studies resolve structural ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) determines the E/Z configuration of the benzylidene group and intermolecular interactions:
- Hydrogen Bonding: Intramolecular N–H⋯O or C–H⋯O bonds stabilize the planar conformation .
- Packing Analysis: Weak C–H⋯π interactions (3.6–3.8 Å) influence crystal lattice stability .
- Comparison with Analogs: Structural deviations in chlorine-substituted analogs (e.g., 3-chloro vs. 4-chloro isomers) correlate with steric and electronic effects .
Data Contradiction Analysis:
If NMR suggests a different conformation than SCXRD, re-examine solvent polarity effects on dynamic equilibria in solution vs. solid state .
Q. How can computational modeling predict the compound’s reactivity and biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated ketone is electrophilic at Cβ .
- Molecular Docking: Screen against biological targets (e.g., enzymes) using PubChem data (CID 7757) to identify potential binding modes .
- QSAR Studies: Compare with analogs (e.g., ethyl 2-(3-chlorobenzyl)-3-oxobutanoate) to correlate substituent position with bioactivity .
Q. What strategies address contradictions in reported spectral or crystallographic data?
Methodological Answer:
- Stereochemical Validation: Re-synthesize the compound under controlled conditions (e.g., inert atmosphere) to exclude oxidation/byproduct interference .
- Dynamic NMR: Variable-temperature NMR can detect rotamers or tautomers causing signal splitting .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₂H₁₁ClO₃) to rule out impurities .
Case Study:
If IR data conflicts with computational predictions, re-examine solvent effects (e.g., KBr vs. ATR methods) or hydrate formation .
Q. How does the 2-chlorobenzylidene substituent influence photochemical or electrochemical behavior?
Methodological Answer:
- UV-Vis Spectroscopy: The chloro substituent’s electron-withdrawing effect red-shifts λmax (e.g., 280→320 nm) due to extended conjugation .
- Cyclic Voltammetry: Measure reduction potentials to assess stability under oxidative conditions. Chlorine increases electrophilicity, lowering reduction potential .
- Mechanistic Probes: Use radical traps (e.g., TEMPO) to identify intermediates in photoreactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
